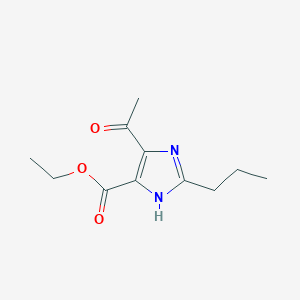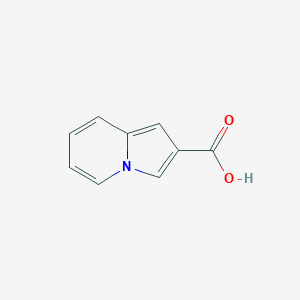
Indolizine-2-carboxylic acid
Overview
Description
Indolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C9H7NO2. It is a derivative of indolizine, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring.
Mechanism of Action
Target of Action
Indolizine-2-carboxylic acid is a nitrogen-containing heterocycle . The respiratory system is suggested as a potential target organ .
Mode of Action
Indolizine derivatives are known to interact with various biological targets, leading to diverse biological activities . For instance, some indolizine derivatives have shown significant activity against human cancer cells .
Biochemical Pathways
Indolizine and its derivatives are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indolizine derivatives have been screened for different biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities .
Action Environment
It’s known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolizine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-pyridylacetic acid derivatives. This method typically requires the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process . Another method involves the reaction of pyridine derivatives with acetylenic compounds under basic conditions, followed by oxidation to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. One such method involves the use of transition metal-catalyzed reactions, which offer efficient and selective synthesis of the compound. For example, copper-catalyzed cycloaddition reactions have been utilized to produce indolizine derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Indolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indolizine-2-carboxaldehyde, while reduction can produce indolizine-2-methanol .
Scientific Research Applications
Indolizine-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Indole-2-carboxylic acid
- Pyrrole-2-carboxylic acid
- Quinoline-2-carboxylic acid
Properties
IUPAC Name |
indolizine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJHENXHFPTGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344214 | |
| Record name | indolizine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3189-48-8 | |
| Record name | indolizine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | indolizine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications have been explored for indolizine-2-carboxylic acid and how do they impact biological activity?
A1: Researchers have extensively investigated the Structure-Activity Relationship (SAR) of this compound derivatives. A key focus has been on modifying the carboxylic acid moiety. For instance, synthesizing N'-substituted hydrazides of this compound resulted in compounds with enhanced antimonoamine oxidase activity compared to iproniazid []. Further studies explored indolizine-2-carboxamides, synthesized by coupling indolizine-2-carboxylic acids with various amines and amino acid derivatives [, ]. These carboxamides demonstrated potential as HIV-1 protease inhibitors, highlighting the impact of structural modification on biological activity [].
Q2: What synthetic routes are commonly employed to access this compound and its derivatives?
A2: One effective method utilizes the Morita–Baylis–Hillman reaction. This approach involves a time-controlled cyclization of a Morita–Baylis–Hillman adduct to selectively produce this compound methyl esters, which can be further derivatized []. Another method involves using propylphosphonic acid anhydride as a coupling agent to facilitate the synthesis of indolizine-2-carboxamido derivatives from this compound []. This method allows for the incorporation of various amino and hydrazino compounds with potential medicinal applications [].
Q3: Have any specific this compound derivatives shown particular promise in biological studies?
A3: While research is ongoing, the synthesis of 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydro-indolizine-2-carboxylic acid methyl ester stands out []. This compound serves as a key intermediate in the total synthesis of camptothecins, a class of potent anti-cancer agents []. The development of an improved synthesis for this derivative highlights its significance in medicinal chemistry [].
Q4: Beyond biological activity, have any other properties of this compound derivatives been studied?
A4: Yes, researchers have investigated the dynamic behavior of indolizine-2-carboxamides using NMR spectroscopy []. Specifically, variable-temperature 1H and 13C NMR experiments were conducted to determine the rotational barriers around the N–CO bond in symmetrically substituted tertiary amides []. These studies provide valuable insights into the conformational properties of these compounds, which can be relevant for understanding their interactions with biological targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


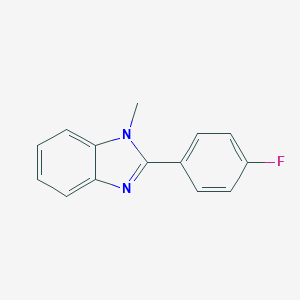

![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)
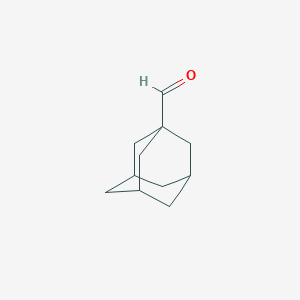

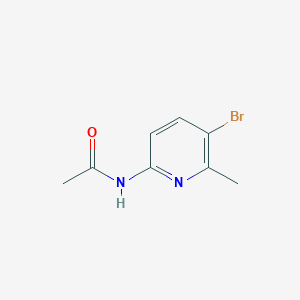
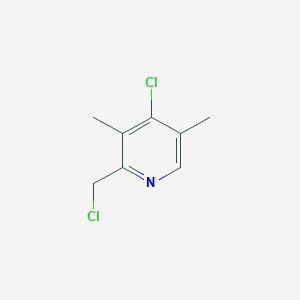
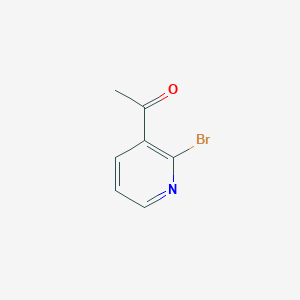
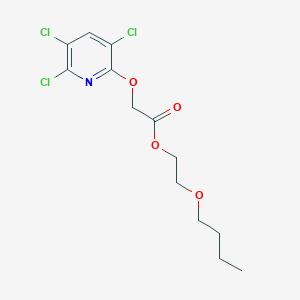

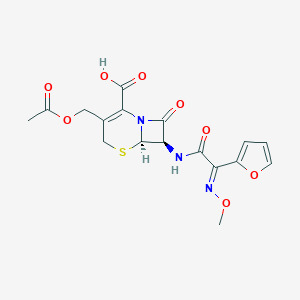
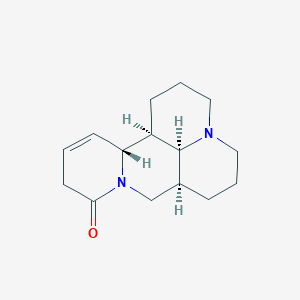
![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)
